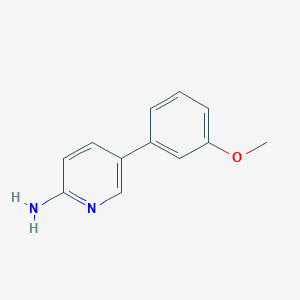

5-(3-Methoxyphenyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYHJYCQMANHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602412 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-18-6 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5-(3-Methoxyphenyl)pyridin-2-amine via Suzuki-Miyaura Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl amine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its unique conformational and electronic properties that facilitate potent interactions with biological targets.[1][2][3] The title compound, 5-(3-Methoxyphenyl)pyridin-2-amine, represents a key building block for the synthesis of more complex molecules in drug discovery programs.[4] This technical guide provides an in-depth, experience-driven approach to the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the strategic considerations behind reactant and catalyst selection, provide a robust and validated experimental protocol, and address common challenges to empower researchers to achieve a successful and efficient synthesis.

Theoretical Foundation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron species (like a boronic acid) and an organic halide.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to proceed.[6][7] The catalytic cycle is generally understood to involve three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., 5-bromo-2-aminopyridine), forming a Pd(II) intermediate.[5][8] The reactivity order for halides is typically I > Br > OTf >> Cl.[6][9]

-

Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This crucial step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[10][11][12]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][13]

This elegant and efficient cycle has made the Suzuki coupling a preferred method for constructing biaryl systems.[14]

Strategic Synthesis Design for this compound

The synthesis involves the coupling of two key fragments: a 2-aminopyridine ring and a 3-methoxyphenyl ring. The strategic choices of starting materials, catalyst, base, and solvent are critical for success.

Reactant Selection:

-

Halogenated Pyridine: 5-Bromo-2-aminopyridine is the logical choice. The carbon-bromine bond is sufficiently reactive for oxidative addition under standard conditions, offering a good balance between reactivity and stability compared to the more reactive iodo- or less reactive chloro-analogs.[14]

-

Organoboron Reagent: (3-Methoxyphenyl)boronic acid is readily available and generally stable. Boronic acids are preferred for their low toxicity and the ease of removal of boron-containing byproducts.[6]

Catalyst System Selection:

The presence of the 2-amino group on the pyridine ring introduces a specific challenge: the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalyst.[15] Therefore, the choice of ligand is paramount.

-

Palladium Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used pre-catalyst that generates the active Pd(0) species in situ.[16] Other viable options include PdCl₂(dppf) or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand.[17]

-

Ligand: For this substrate, triphenylphosphine (already present in Pd(PPh₃)₄) is often sufficient. However, for more challenging couplings involving electron-rich pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[15][18]

Base and Solvent Selection:

-

Base: The base's primary role is to form the reactive boronate species for transmetalation.[7] An aqueous solution of an inorganic base is standard.

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are effective and economical choices.[19]

-

Potassium Phosphate (K₃PO₄) is a slightly stronger base that can be advantageous, particularly with less reactive substrates.[20]

-

Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can accelerate difficult couplings but is more expensive.

-

-

Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic substrates and the inorganic base.

Validated Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of this compound on a standard laboratory scale.

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Mmol | Equiv. | Mass / Volume |

| 5-Bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01 | 5.78 | 1.0 | 1.00 g |

| (3-Methoxyphenyl)boronic acid | C₇H₉BO₃ | 151.96 | 6.94 | 1.2 | 1.05 g |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.29 | 0.05 | 335 mg |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.56 | 2.0 | 1.60 g |

| 1,4-Dioxane | C₄H₈O₂ | - | - | - | 20 mL |

| Deionized Water | H₂O | - | - | - | 5 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.00 g, 5.78 mmol, 1.0 eq.), (3-methoxyphenyl)boronic acid (1.05 g, 6.94 mmol, 1.2 eq.), and potassium carbonate (1.60 g, 11.56 mmol, 2.0 eq.).[13]

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (335 mg, 0.29 mmol, 0.05 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial to prevent catalyst deactivation.[9]

-

Solvent Addition: Using syringes, add degassed 1,4-dioxane (20 mL) followed by degassed water (5 mL). The solvents should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.[21]

-

Reaction: Immerse the flask in a preheated oil bath at 95-100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Expected Characterization Data:

-

¹H NMR (DMSO-d₆): δ (ppm) ~ 7.95 (d, 1H), 7.55 (dd, 1H), 7.30 (t, 1H), 7.10-7.00 (m, 2H), 6.80 (dd, 1H), 6.60 (d, 1H), 6.00 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃). (Note: Exact shifts may vary slightly).[22]

-

Molecular Weight: 200.24 g/mol .[23]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).[9]2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst under a strict inert atmosphere.[9]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[7]3. Increase temperature to ensure reflux, or switch to a higher-boiling solvent like Toluene. |

| Boronic Acid Decomposition | 1. Protodeboronation (boron group replaced by hydrogen).[9]2. Homocoupling of the boronic acid.[24] | 1. Use fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[9]2. Ensure the reaction is oxygen-free, as O₂ can promote homocoupling.[24] |

| Difficult Purification | 1. Co-elution of product with byproducts (e.g., triphenylphosphine oxide).2. Streaking on silica gel column due to the basic amino group. | 1. After workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the basic product, then basify the aqueous layer and re-extract. 2. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing. |

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to this compound. Success hinges on a rational selection of catalyst and conditions tailored to the specific electronic nature of the aminopyridine substrate. By understanding the causality behind each experimental choice—from the necessity of an inert atmosphere to the activating role of the base—researchers can effectively troubleshoot and optimize this critical transformation. This guide provides the foundational knowledge and a validated protocol to empower scientists in their synthesis of this and other valuable biaryl amine building blocks for drug discovery and development.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 15, 2026. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. [Link]

-

Wikipedia. Suzuki reaction. 2023. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 15, 2026. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Accessed January 15, 2026. [Link]

-

Ma, Y., et al. 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Heparin. 2014. [Link]

-

Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2006. [Link]

-

Leão, G. T. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. 2022. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. Accessed January 15, 2026. [Link]

-

Wang, T., et al. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters. 2017. [Link]

-

Thompson, A. E., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2005. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate. 2014. [Link]

-

Gandeepan, P., et al. Expanding chemical space by para-C−H arylation of arenes. Nature Communications. 2022. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. 2021. [Link]

-

Billingsley, K. L., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2007. [Link]

-

ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. 2020. [Link]

-

Avanthay, M., et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. 2018. [Link]

-

Scott, J. S., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. 2017. [Link]

-

Jaiswal, S., et al. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData. 2023. [Link]

-

ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. 2017. [Link]

-

ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. 2023. [Link]

-

Supporting Information: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Accessed January 15, 2026. [Link]

-

Reddit. Struggling with Suzuki Reaction. r/Chempros. 2024. [Link]

-

Wang, A., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. 2008. [Link]

-

Khan, S. G., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. [Link]

-

Bouattour, R., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports. 2021. [Link]

-

Chénard, N., et al. Biarylacetamides: a novel class of late-stage autophagy inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

-

Robertson, M. J., et al. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. 2013. [Link]

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. journals.iucr.org [journals.iucr.org]

- 23. This compound | C12H12N2O | CID 20099809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Yoneda Labs [yonedalabs.com]

The Synthetic Chemist's Guide to Palladium-Catalyzed 5-Aryl-Pyridin-2-Amine Construction

A Senior Application Scientist's Perspective on Core Methodologies, Mechanistic Insights, and Practical Execution

The 5-aryl-pyridin-2-amine scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Its synthesis, however, presents unique challenges due to the electronic nature of the pyridine ring and the potential for the amino group to interfere with catalysis. This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, the cornerstone of modern synthetic strategies for accessing this valuable class of molecules. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and provide a comparative analysis of the most effective catalytic systems.

The Strategic Imperative: Why Palladium Catalysis?

Traditional methods for constructing C-N and C-C bonds often fall short when applied to heteroaromatic systems like pyridines. Nucleophilic aromatic substitution, for instance, typically requires harsh conditions and is limited by the electronic properties of the substrates.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, have emerged as powerful and versatile alternatives.[1][3][4] These methods offer milder reaction conditions, broader functional group tolerance, and a wider substrate scope, making them indispensable tools for the modern synthetic chemist.[3][5]

Core Synthetic Strategies: A Triumvirate of Palladium-Catalyzed Reactions

The synthesis of 5-aryl-pyridin-2-amines can be approached in two primary ways: by forming the C-C bond between a pre-functionalized aminopyridine and an aryl partner, or by constructing the C-N bond between an arylpyridine and an amine. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate.[3][5][6] In the context of 5-aryl-pyridin-2-amine synthesis, this typically involves the coupling of a 5-halo-pyridin-2-amine with an arylboronic acid.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium(0) active species.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine with Phenylboronic Acid

This protocol provides a reliable method for the synthesis of 5-phenyl-pyridin-2-amine.

| Parameter | Specification | Rationale |

| Reactants | 5-Bromo-2-aminopyridine (1.0 equiv), Phenylboronic acid (1.2 equiv) | A slight excess of the boronic acid drives the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective catalyst for this transformation. |

| Base | K₂CO₃ (2.0 equiv) | A mild base that facilitates the transmetalation step. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | A polar aprotic solvent system that dissolves both organic and inorganic reagents. |

| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst. |

Experimental Workflow:

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[4][7] This reaction couples an organotin reagent with an organic halide or triflate.[4][8]

Mechanistic Rationale: The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, with the key difference being the transmetalation step, which involves an organostannane.

Figure 3: Catalytic cycle of the Stille coupling.

Key Considerations for Stille Coupling: While effective, the toxicity of organotin reagents is a significant drawback.[4] Careful handling and waste disposal are paramount.

Buchwald-Hartwig Amination: Constructing the C-N Bond

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[1][2] This approach is particularly useful for synthesizing 5-aryl-pyridin-2-amines when the corresponding 5-aryl-2-halopyridine is readily available.

Mechanistic Rationale: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-phenylpyridine with Ammonia

This protocol outlines the synthesis of 5-phenyl-pyridin-2-amine using an ammonia surrogate.

| Parameter | Specification | Rationale |

| Reactants | 2-Chloro-5-phenylpyridine (1.0 equiv), Benzophenone imine (1.2 equiv) | Benzophenone imine serves as a convenient ammonia equivalent. |

| Catalyst | Pd₂(dba)₃ (2 mol%) | A common palladium(0) precursor. |

| Ligand | Xantphos (4 mol%) | A bulky, electron-rich ligand that promotes reductive elimination.[9] |

| Base | NaOtBu (1.5 equiv) | A strong, non-nucleophilic base. |

| Solvent | Toluene | A non-polar solvent suitable for this reaction. |

| Temperature | 100-110 °C | Ensures efficient reaction rates. |

| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability. |

Post-Reaction Hydrolysis: The resulting imine is hydrolyzed with aqueous acid to yield the desired primary amine.

Catalyst and Ligand Selection: The Key to Success

The choice of palladium catalyst and ligand is crucial for the success of these cross-coupling reactions. The electronic and steric properties of the ligand can significantly influence the rate and selectivity of the reaction.

Comparative Overview of Common Catalyst Systems:

| Catalyst System | Reaction Type | Advantages | Disadvantages |

| Pd(PPh₃)₄ | Suzuki, Stille | Commercially available, versatile | Air-sensitive, may require higher catalyst loadings |

| Pd(dppf)Cl₂ | Suzuki | Air-stable, effective for challenging substrates | Can be more expensive |

| Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig | Highly active for C-N bond formation | Requires careful handling of air-sensitive components |

| Pd(OAc)₂ / SPhos | Suzuki, Buchwald-Hartwig | Broad substrate scope, high turnover numbers | Ligand can be costly |

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. Low yields, side reactions, and catalyst deactivation are common issues.

Common Problems and Solutions:

| Problem | Potential Cause | Solution |

| Low Yield | Inefficient catalyst, poor substrate reactivity | Screen different catalysts and ligands, increase temperature, use a more reactive halide (I > Br > Cl) |

| Side Reactions | Protodeborylation (Suzuki), homocoupling | Use anhydrous solvents, rigorously degas the reaction mixture, use a different base |

| Catalyst Deactivation | Oxygen contamination, coordination of pyridine nitrogen | Ensure a strictly inert atmosphere, use bulky ligands to shield the palladium center[10] |

Future Directions: Expanding the Synthetic Toolbox

While the Suzuki, Stille, and Buchwald-Hartwig reactions are the workhorses for 5-aryl-pyridin-2-amine synthesis, emerging methodologies are expanding the synthetic chemist's toolbox. C-H activation, for example, offers a more atom-economical approach by directly coupling C-H bonds with arylating agents.[11][12][13] These methods are still under development but hold great promise for the future of heteroaromatic synthesis.

Conclusion

The palladium-catalyzed synthesis of 5-aryl-pyridin-2-amines is a mature and powerful field of organic chemistry. A thorough understanding of the underlying reaction mechanisms, careful selection of catalysts and ligands, and meticulous experimental technique are essential for success. By leveraging the robust and versatile nature of palladium catalysis, researchers can efficiently access this important class of molecules for applications in drug discovery and materials science.

References

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.

- BenchChem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.

- CovaSyn. Optimizing Suzuki Coupling Reactions.

- Wikipedia.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- The University of Groningen research portal.

- NIH.

- MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.

- Organic Syntheses. Org. Synth. 2011, 88, 197.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. Stille Coupling.

- PubMed.

- Chemistry LibreTexts. Stille Coupling.

- NIH.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- NIH. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.

- Xingwei Li.

- ACS Publications.

- NIH. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.

- A brief review on the palladium-catalyzed C–H activ

- ACS Publications.

- Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Aryl

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.

- Direct Aryl C-H Amination with Primary Amines Using Organic Photoredox C

- ACS Publications.

- ACS Publications.

- ACS Publications. Direct Palladium(II)

- ResearchGate.

- Semantic Scholar.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Methoxyphenylpyridine Derivatives

Introduction: The Significance of Methoxyphenylpyridines and the Power of NMR

Methoxyphenylpyridine derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their precise three-dimensional structure and electronic landscape. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of these molecules in solution. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectral features of methoxyphenylpyridines, offering researchers and drug development professionals the foundational knowledge and practical insights required for confident spectral interpretation and structural assignment.

We will delve into the fundamental principles governing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton and carbon NMR spectra. Beyond a mere cataloging of data, this guide will elucidate the underlying electronic and steric effects that dictate the observed spectral patterns. We will explore how the interplay between the electron-withdrawing nitrogen atom of the pyridine ring and the electron-donating methoxy group, along with their relative positions, creates a unique and interpretable NMR fingerprint for each isomer. Furthermore, we will introduce advanced 2D NMR techniques that are indispensable for resolving complex spectra and unequivocally establishing atomic connectivity.

Part 1: Decoding the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information about the number of different types of protons, their electronic environment, and their spatial relationships with neighboring protons.

Chemical Shifts (δ): Probing the Electronic Environment

The chemical shift of a proton is highly sensitive to its local electronic environment. In methoxyphenylpyridine derivatives, the key determinants of proton chemical shifts are the anisotropic effects of the aromatic rings and the electronic influence of the nitrogen and oxygen atoms.

-

Pyridine Ring Protons: The nitrogen atom in the pyridine ring is electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene protons. Protons in the ortho position (α) to the nitrogen are the most deshielded, followed by the γ- and then the β-protons.[1][2]

-

Methoxyphenyl Ring Protons: The methoxy group is an electron-donating group, which shields the protons on the phenyl ring, causing them to resonate at a higher field (lower ppm). The ortho and para positions are most affected by this shielding.

-

Methoxy Group Protons: The protons of the methoxy group itself typically appear as a sharp singlet in the range of 3.8-4.0 ppm.[3] Their exact chemical shift can be subtly influenced by the steric environment and the electronic nature of the pyridine ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Methoxyphenylpyridine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Factors Influencing Shift |

| Pyridine H-α (ortho to N) | 8.2 - 8.7 | Strong deshielding by nitrogen. |

| Pyridine H-γ (para to N) | 7.5 - 7.9 | Moderate deshielding by nitrogen. |

| Pyridine H-β (meta to N) | 7.0 - 7.5 | Least deshielding by nitrogen. |

| Phenyl H (ortho to OMe) | 6.8 - 7.2 | Shielding by methoxy group. |

| Phenyl H (meta to OMe) | 7.2 - 7.6 | Less affected by methoxy group. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Relatively consistent, sharp singlet.[3] |

Coupling Constants (J): Unraveling Connectivity

Spin-spin coupling between adjacent protons provides crucial information about the connectivity of the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the protons and the dihedral angle between them.

-

Pyridine Ring Coupling: The coupling constants in the pyridine ring are characteristic of the relative positions of the protons.

-

³J (ortho coupling): Typically in the range of 4.0 - 6.0 Hz.

-

⁴J (meta coupling): Smaller, around 1.0 - 3.0 Hz.

-

⁵J (para coupling): Generally very small or not observed (< 1.0 Hz).

-

-

Phenyl Ring Coupling: The coupling constants in the phenyl ring follow a similar pattern.

-

³J (ortho coupling): Typically in the range of 7.0 - 9.0 Hz.

-

⁴J (meta coupling): Smaller, around 2.0 - 3.0 Hz.

-

⁵J (para coupling): Generally very small or not observed (< 1.0 Hz).

-

The differences in coupling constants between the pyridine and phenyl rings can be a useful diagnostic tool for assigning protons to their respective rings.

Integration: Quantifying Proton Ratios

The area under each proton signal in the NMR spectrum is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule, serving as a critical check for structural assignments.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.

Chemical Shifts (δ): A Window into Carbon Hybridization and Electronic Effects

The chemical shifts of carbon atoms are influenced by their hybridization state and the electronegativity of attached atoms.

-

Pyridine Ring Carbons: The carbon atoms in the pyridine ring are deshielded by the electronegative nitrogen atom. The C-α and C-γ carbons are generally more deshielded than the C-β carbons.

-

Methoxyphenyl Ring Carbons: The methoxy group has a significant effect on the chemical shifts of the phenyl ring carbons. The ipso-carbon (the carbon directly attached to the methoxy group) is strongly deshielded, while the ortho and para carbons are shielded due to the electron-donating resonance effect of the methoxy group. The meta carbons are only slightly affected.[4][5][6] Unusual downfield shifts for out-of-plane methoxy groups have been reported, with values around 62 ppm compared to the more typical 56 ppm.[4][5][6]

-

Methoxy Carbon: The carbon of the methoxy group typically resonates in the range of 55-60 ppm.[7]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Methoxyphenylpyridine Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Factors Influencing Shift |

| Pyridine C-α (ortho to N) | 148 - 155 | Strong deshielding by nitrogen. |

| Pyridine C-γ (para to N) | 135 - 145 | Moderate deshielding by nitrogen. |

| Pyridine C-β (meta to N) | 120 - 130 | Least deshielding by nitrogen. |

| Phenyl C (ipso to OMe) | 155 - 165 | Strong deshielding by oxygen. |

| Phenyl C (ortho to OMe) | 110 - 120 | Shielding by methoxy group. |

| Phenyl C (para to OMe) | 115 - 125 | Shielding by methoxy group. |

| Phenyl C (meta to OMe) | 125 - 135 | Minimally affected by methoxy group. |

| Methoxy (-OC H₃) | 55 - 60 | Consistent, influenced by steric effects.[7] |

Part 3: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D NMR spectra provide a significant amount of information, complex molecules or those with overlapping signals often require the use of two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment.[8][9][10][11]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other.[9][11] Cross-peaks in the 2D spectrum indicate that the two protons on the corresponding axes are spin-coupled, typically through two or three bonds. This is invaluable for tracing out the connectivity of proton spin systems within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to their Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[9][10][11] This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity

The HMBC experiment is one of the most powerful tools for determining the overall carbon skeleton.[8][9][10][11] It shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the methoxyphenyl and pyridine rings.

Experimental Protocols

Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the methoxyphenylpyridine derivative. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can sometimes help to resolve overlapping signals.[12]

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

1D and 2D NMR Data Acquisition

The following is a general workflow for acquiring a comprehensive set of NMR data for structural elucidation.

Caption: Diagram of key COSY, HSQC, and HMBC correlations in a methoxyphenylpyridine.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by advanced 2D techniques, provides an unparalleled level of confidence in the structural elucidation of methoxyphenylpyridine derivatives. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by systematically applying a suite of 1D and 2D NMR experiments, researchers and drug development professionals can navigate the complexities of these important molecules with precision and certainty. The data and methodologies presented in this guide serve as a robust framework for the accurate and efficient characterization of novel methoxyphenylpyridine compounds, accelerating the pace of discovery and innovation in medicinal chemistry and materials science.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMRShiftDB - PubChem Data Source. Retrieved from [Link]

-

Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Retrieved from [Link]

-

Kuhn, S., & Toth, M. (2019). An NMR Database for Organic and Organometallic Compounds. Molecules, 24(23), 4353. Retrieved from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

-

Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. Retrieved from [Link]

-

NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

-

ResearchGate. (2013, January). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

-

Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(3), 416-423. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. Retrieved from [Link]

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

-

Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 43, 653-659. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Theoretical NMR correlations based Structure Discussion. PMC. Retrieved from [Link]

-

Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the ¹H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. Retrieved from [Link]

-

Schneider, W. G. (1961). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society, 57, 2217-2226. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

All About Chemistry. (2020, April 26). Anisotropic effect in 1H NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (¹H: 300MHz, ¹³C: -. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. Retrieved from [Link]

-

Perkampus, H. H. (1967). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry, 39(6), 621-626. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved from [Link]

-

Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Molecules. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

Srokosz, S. (2025, August 21). ¹H–¹H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]

-

MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

-

data.bris. (n.d.). Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Biaryls/3ah, 2-(4-methoxyphenyl)pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-5-nitro-pyridine. Retrieved from [Link]

-

ResearchGate. (2014, August 7). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

Sources

- 1. Analysis of the NMR Spectrum of Pyridine | Semantic Scholar [semanticscholar.org]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. acdlabs.com [acdlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. epfl.ch [epfl.ch]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5-(3-Methoxyphenyl)pyridin-2-amine

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-(3-Methoxyphenyl)pyridin-2-amine (C₁₂H₁₂N₂O, Mol. Wt.: 200.24 g/mol ).[1] Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the probable fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). By dissecting the molecule's constituent functional groups—a methoxy-substituted phenyl ring and an aminopyridine core—we project a fragmentation cascade rooted in established principles of mass spectrometry. This guide offers a predictive framework for identifying this compound and its analogues in complex matrices, complete with detailed experimental protocols and visual representations of the fragmentation logic.

Introduction: The Structural Significance of this compound

This compound is a bi-aryl heterocyclic amine with a molecular structure that presents intriguing possibilities for mass spectrometric analysis. The molecule's architecture, featuring a stable pyridine ring, a reactive primary amine, and a methoxy-substituted phenyl group, suggests a rich and informative fragmentation pattern. Understanding these fragmentation pathways is paramount for unambiguous structural elucidation, metabolite identification, and purity assessment in pharmaceutical and chemical research.

Mass spectrometry, a cornerstone of modern analytical science, provides critical insights into molecular structure by ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragments. This guide will explore the fragmentation behavior of the title compound under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) with tandem mass spectrometry (MS/MS), providing a comprehensive view of its gas-phase chemistry.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) at a standard 70 eV is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint.[2] The fragmentation of this compound is anticipated to be directed by the stability of its aromatic systems and the presence of heteroatoms.

The molecular ion ([M]⁺˙) is expected to be prominent due to the stability of the aromatic rings.[3][4] The initial fragmentation events will likely involve the methoxy and amino substituents, as these are the most labile groups.

Key Predicted EI Fragmentation Steps:

-

Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical.[5] This would generate a highly stable phenoxy-type radical cation at m/z 185 .

-

Loss of Formaldehyde (CH₂O): Another common pathway for methoxy aromatics involves rearrangement and elimination of formaldehyde. This would result in a fragment ion at m/z 170 .

-

Loss of an Amino Radical (•NH₂): Cleavage of the C-NH₂ bond could lead to the loss of an amino radical, although this may be less favored than fragmentation of the methoxy group. This would yield a fragment at m/z 184 .

-

Cleavage of the C-C bond between the rings: Scission of the bond connecting the phenyl and pyridine rings could occur, leading to characteristic ions for each ring system.

-

Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, high energy EI can induce ring opening and loss of neutral molecules like hydrogen cyanide (HCN).

The following table summarizes the major predicted fragment ions under EI:

| m/z | Proposed Identity | Neutral Loss |

| 200 | Molecular Ion [M]⁺˙ | - |

| 185 | [M - •CH₃]⁺ | •CH₃ |

| 170 | [M - CH₂O]⁺˙ | CH₂O |

| 157 | [M - •CH₃ - CO]⁺ | •CH₃, CO |

| 129 | [M - •CH₃ - CO - HCN]⁺ | •CH₃, CO, HCN |

| 77 | [C₆H₅]⁺ | C₆H₅N₂O |

Below is a visual representation of the predicted EI fragmentation cascade.

graph EI_Fragmentation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

M [label="[M]⁺˙\nm/z 200"]; F185 [label="[M - •CH₃]⁺\nm/z 185"]; F170 [label="[M - CH₂O]⁺˙\nm/z 170"]; F157 [label="[M - •CH₃ - CO]⁺\nm/z 157"]; F129 [label="[M - •CH₃ - CO - HCN]⁺\nm/z 129"];

M -> F185 [label="- •CH₃"]; M -> F170 [label="- CH₂O"]; F185 -> F157 [label="- CO"]; F157 -> F129 [label="- HCN"]; }

Caption: Predicted Electron Ionization fragmentation pathway.Predicted ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]⁺

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, at m/z 201 . Subsequent fragmentation via Collision-Induced Dissociation (CID) in a tandem mass spectrometer provides structural information.[6] The protonation is likely to occur on the more basic nitrogen of the pyridine ring or the exocyclic amine.

Key Predicted ESI-MS/MS Fragmentation Steps:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule.[7] This would result in a prominent fragment ion at m/z 184 .

-

Loss of a Methyl Radical (•CH₃): While less common in ESI than in EI for even-electron species, the loss of a methyl radical from the methoxy group is possible, especially at higher collision energies, yielding a fragment at m/z 186 .

-

Cleavage of the Bi-aryl Bond: The bond linking the two aromatic rings is a likely point of cleavage. This could lead to two primary fragmentation pathways depending on where the charge is retained.

-

Formation of the aminopyridinium ion: This would result in a fragment at m/z 95 .

-

Formation of the methoxyphenyl cation: This would lead to a fragment at m/z 107 .

-

-

Consecutive Losses: Following the initial loss of ammonia, the fragment at m/z 184 could undergo further fragmentation, such as the loss of carbon monoxide (CO) to yield a fragment at m/z 156 .

The following table summarizes the major predicted fragment ions under ESI-MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Neutral Loss |

| 201 | 184 | [M+H - NH₃]⁺ | NH₃ |

| 201 | 186 | [M+H - •CH₃]⁺ | •CH₃ |

| 201 | 107 | [C₇H₇O]⁺ | C₅H₅N₂ |

| 201 | 95 | [C₅H₇N₂]⁺ | C₇H₆O |

| 184 | 156 | [M+H - NH₃ - CO]⁺ | NH₃, CO |

The logical flow of the ESI-MS/MS fragmentation is depicted below.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocols

The following are generalized experimental protocols for acquiring the mass spectra of this compound. Instrument parameters should be optimized for sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation

This protocol is designed for the analysis of the compound under Electron Ionization.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

GC System:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS System:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation

This protocol is for analyzing the protonated molecule and its fragments.

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS System:

-

Ionization Method: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion.

-

MS2 (Product Ion Scan): Isolate the precursor ion at m/z 201 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

-

The workflow for a typical LC-MS/MS experiment is outlined below.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectral fragmentation of this compound is predicted to be rich and structurally informative under both EI and ESI-MS/MS conditions. The key fragmentation pathways are anticipated to involve the loss of small neutral molecules and radicals from the methoxy and amino substituents, as well as cleavage of the bond linking the two aromatic rings. The predictive analysis provided in this guide serves as a valuable resource for the identification and characterization of this compound and its derivatives. The detailed protocols offer a starting point for method development, enabling researchers to confidently apply mass spectrometry in their scientific endeavors. The true fragmentation pattern can only be definitively confirmed through experimental analysis, for which this guide provides a robust theoretical foundation.

References

- Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - RSC Publishing. (2021-10-01).

- Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed. (2010-03). Journal of Mass Spectrometry, 45(3), 306-12.

- Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (2025-09-04).

- Unraveling the Molecular Blueprint: An In-depth Technical Guide to the MS/MS Fragmentation Pattern of 1-(4-Aminophenyl)pyridin-1 - Benchchem. (2025).

- Understanding the fragmentation mechanisms of methoxy-, mesyl-, and tosyl-lapachol derivatives by computational chemistry and mass spectrometry analysis - OUCI.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (2025-12).

- Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (2025-08-07).

- GCMS Section 6.9.5 - Whitman People. (2008).

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines.

- This compound | C12H12N2O | CID 20099809 - PubChem.

- The Main Fragmentation Reactions of Organic Compounds.

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - Faraday Discussions (RSC Publishing).

- Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).

- Understanding differences in CID fragmentation in a mass spectrometer - MS Vision.

- Mass Spectrometry: Fragmentation.

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015-12-16).

Sources

- 1. This compound | C12H12N2O | CID 20099809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. GCMS Section 6.9.5 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. msvision.com [msvision.com]

- 7. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

A Senior Application Scientist's Guide to the Biological Screening of Novel Aminopyridine Compounds

Introduction: The Therapeutic Promise of the Aminopyridine Scaffold

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. Compounds bearing this privileged structure have garnered significant attention for their ability to modulate a wide array of biological targets, leading to applications in neurodegenerative diseases, oncology, and infectious diseases.[1][2][3] Notably, 4-aminopyridine (fampridine) is an approved treatment for improving walking in patients with multiple sclerosis, underscoring the clinical relevance of this chemical class.[4][5][6] Its mechanism of action involves the blockade of voltage-gated potassium channels, which enhances nerve signal conduction in demyelinated axons.[4][5][7][8] This guide provides an in-depth technical framework for the biological screening of novel aminopyridine compounds, designed for researchers and drug development professionals. It moves beyond a simple listing of protocols to explain the strategic rationale behind the experimental choices, ensuring a robust and efficient screening cascade.

The Strategic Framework: A Multi-Tiered Screening Cascade

A successful screening campaign for novel aminopyridine compounds necessitates a logically structured, multi-tiered approach. This cascade is designed to efficiently identify promising lead candidates by progressively increasing the biological complexity and specificity of the assays. The primary goal is to triage large compound libraries to a manageable number of high-quality hits for further development.

Caption: A multi-tiered screening cascade for novel aminopyridine compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of the screening process is designed for high-throughput capacity to rapidly assess a large library of aminopyridine analogs. The choice between a target-based or phenotypic screen is a critical decision driven by the project's objectives.

High-Throughput Screening (HTS) Approaches

Target-Based Screening: This approach is employed when a specific molecular target, such as a particular potassium channel or kinase, is known.

-

Potassium Channel Modulation: Given the known activity of aminopyridines, assays targeting potassium channels are a logical starting point.[4][7]

-

Fluorescence-Based Assays: High-throughput screening for potassium channel modulators can be efficiently performed using fluorescence-based assays that measure changes in membrane potential.[9] The FLIPR Membrane Potential (FMP) Assay Kit is a common tool for this purpose.[9] Another established method is the thallium flux assay, which is considered a gold standard for HTS of potassium channels.[10] This assay utilizes a thallium-sensitive fluorescent dye to detect the influx of thallium ions, which act as a surrogate for potassium ions, through the channel.[10][11]

-

Cell-Free Assays: For a more direct assessment of channel activity, novel liposome flux assays (LFA) offer a robust, low-cost, and high-throughput alternative.[12]

-

Phenotypic Screening: When the molecular target is unknown or a broader biological effect is desired, phenotypic screening is the preferred method. This involves using whole-cell assays to identify compounds that elicit a desired cellular response.[13]

-

Cell Proliferation and Cytotoxicity Assays: These are fundamental in oncology-focused screens. The goal is to identify compounds that inhibit the growth of cancer cells.[14][15]

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

ATP-Based Luminescence Assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.

-

Initial Cytotoxicity Assessment

It is crucial to perform a preliminary cytotoxicity assessment in parallel with the primary screen to eliminate compounds that exhibit non-specific toxicity.[16] This is often done using a non-cancerous cell line to differentiate between general cytotoxicity and cancer-selective anti-proliferative effects.[14][16]

| Assay Type | Principle | Throughput | Considerations |

| MTT/XTT | Colorimetric measurement of metabolic activity. | High | Can be affected by compounds that interfere with cellular metabolism. |

| ATP-Based | Luminescent quantification of cellular ATP. | High | Highly sensitive and reproducible. |

| LDH Release | Measurement of lactate dehydrogenase released from damaged cells. | Medium | Indicates loss of membrane integrity.[15] |

Table 1: Comparison of common cytotoxicity assays.

Tier 2: Secondary and Mechanistic Assays - From Hits to Leads

Compounds that demonstrate promising activity and acceptable cytotoxicity in the primary screen are advanced to Tier 2 for more detailed characterization. The focus here shifts from high-throughput to generating robust, quantitative data to inform structure-activity relationships (SAR).

Dose-Response and Potency Determination

The first step in this tier is to confirm the activity of the primary hits and determine their potency. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[17]

Experimental Protocol: IC₅₀ Determination using a Cell-Based Assay

-

Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the aminopyridine compounds in the appropriate cell culture medium. A typical concentration range would span from 100 µM to 1 nM.

-

Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Incubation: Incubate the plates for a duration relevant to the cell type and assay (typically 48-72 hours for proliferation assays).

-

Assay Readout: Perform the chosen cell viability or cytotoxicity assay (e.g., CellTiter-Glo® for ATP measurement).

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Target Identification and Engagement

For hits emerging from phenotypic screens, identifying the molecular target is a critical step to understand the mechanism of action.[18][19][20][21]

-

Affinity Chromatography: This technique involves immobilizing the bioactive compound on a solid support to "fish" for its binding partners from a cell lysate.[19] The captured proteins are then identified by mass spectrometry.[19]

-

Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the targets of bioactive compounds in complex biological systems.[18]

Once a target is identified or for hits from target-based screens, it is essential to confirm that the compound directly engages the target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

-

NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a specific protein target in living cells.

Caption: Workflow for target identification and validation.

Tier 3: In Vitro ADME and Advanced Cellular Models

Compounds that demonstrate potent and on-target activity are then subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[22][23][24][25] The goal is to assess the drug-like properties of the compounds early in the discovery process to identify potential liabilities that could lead to failure in later stages.[22][24][26]

Key In Vitro ADME Assays

| Parameter | Assay | Purpose |

| Solubility | Kinetic and Thermodynamic Solubility | Determines the dissolution properties of the compound.[23][26] |

| Permeability | PAMPA, Caco-2 | Assesses the ability of the compound to cross biological membranes.[22][24] |

| Metabolic Stability | Liver Microsomes, Hepatocytes | Evaluates the susceptibility of the compound to metabolism by liver enzymes.[22][23][26] |

| CYP450 Inhibition | Recombinant CYP Enzymes | Identifies potential for drug-drug interactions.[22] |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of the compound bound to plasma proteins.[23][26] |

| hERG Inhibition | Patch-Clamp or Flux Assays | Assesses the risk of cardiotoxicity.[22] |

Table 2: Essential in vitro ADME assays for early drug discovery.

Advanced Cellular Models

To gain a more physiologically relevant understanding of compound activity, it is beneficial to test promising candidates in more complex cellular models.

-

3D Cell Cultures (Spheroids, Organoids): These models better mimic the in vivo microenvironment and can provide more predictive data on efficacy and toxicity.[27]

-

Co-culture Systems: For immuno-oncology applications, co-culturing cancer cells with immune cells can be used to assess the immunomodulatory effects of the aminopyridine compounds.

Conclusion: A Pathway to Novel Therapeutics

This comprehensive guide outlines a robust and scientifically rigorous approach to the biological screening of novel aminopyridine compounds. By integrating a multi-tiered screening cascade that encompasses high-throughput primary screening, detailed mechanistic studies, and early assessment of drug-like properties, researchers can efficiently identify and advance promising lead candidates. The emphasis on understanding the "why" behind experimental choices and the inclusion of self-validating protocols ensures the generation of high-quality, reproducible data. This strategic framework will empower drug discovery teams to unlock the full therapeutic potential of the versatile aminopyridine scaffold.

References

-

Chen, X. (2016). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [Link]

-

Nielsen, C. K., & Johansen, T. H. (2009). Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators. Journal of Pharmacological and Toxicological Methods. [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. [Link]

-

ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. [Link]

-

Weaver, C. D., & Lindsley, C. W. (2013). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. Methods in Molecular Biology. [Link]

-

Li, Z., & Li, X. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. [Link]

-

Liman, E. R., & Miller, C. (2013). A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels. ACS Chemical Biology. [Link]

-

Wang, L., & MacKinnon, R. (2017). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences. [Link]

-

BioDuro. (n.d.). In Vitro ADME. [Link]

-

Osada, H. (2017). Recent advances in target identification of bioactive natural products. Journal of Antibiotics. [Link]

-

Admescope. (2024). Fast turnaround early ADME in vitro screening available![Link]

-

ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

-

Adan, A., & Kiraz, Y. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]

-

Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

-

Terstappen, G. C., & Baurin, N. (2002). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

-

NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. [Link]

-

Zrzavy, T., & Kolliker, S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy. [Link]

-

Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [Link]

-

Zrzavy, T., & Kolliker, S. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal. [Link]

-

Desroches, C. A., & Hanna, M. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules. [Link]

-

Wang, Y., & Zhang, Y. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Ferreira, I. C., & Queiroz, M. J. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules. [Link]

-

Jayawickreme, C. K., & Sauls, H. R. (1993). Whole cell assays in screening for biologically active substances. Current Opinion in Biotechnology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Whole cell assays in screening for biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 16. nebiolab.com [nebiolab.com]

- 17. njbio.com [njbio.com]

- 18. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 19. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 25. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. admescope.com [admescope.com]

- 27. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Initial Cytotoxicity Screening of 5-(3-Methoxyphenyl)pyridin-2-amine

Foreword: The Rationale for Cytotoxicity Screening

In the landscape of modern drug discovery, particularly in oncology, the initial assessment of a novel compound's cytotoxic potential is a critical gateway.[1][2][3] This primary evaluation serves not merely to identify molecules that kill cancer cells, but to begin characterizing their potency, selectivity, and mechanism of action. The compound at the center of this guide, 5-(3-Methoxyphenyl)pyridin-2-amine , belongs to a chemical class rich with biological precedent. The aminopyridine scaffold is present in compounds known to modulate ion channels and induce apoptosis in cancer cells, while the methoxyphenyl moiety is a feature in numerous agents that interfere with critical cellular processes like tubulin polymerization.[4][5][6]

This document provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices. Our approach is built on a tiered assay system, ensuring that data is robust, reproducible, and provides a clear rationale for advancing—or halting—a compound's journey through the preclinical pipeline.

Compound Profile: this compound

Before commencing any biological evaluation, understanding the test article is paramount.

-

Chemical Structure:

-

Molecular Formula: C₁₂H₁₂N₂O[7]

-

Molecular Weight: 200.24 g/mol [7]

-

Core Scaffolds:

-

2-Aminopyridine: This heterocyclic motif is a known pharmacophore. Analogs have been shown to act as potassium channel blockers, which can disrupt cellular homeostasis and trigger apoptosis.[5] Other derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[8]

-

3-Methoxyphenyl Group: The presence and position of methoxy groups on a phenyl ring can significantly influence a compound's cytotoxic activity and mechanism.[9][10] This group is a key feature in potent tubulin polymerization inhibitors, which induce cell cycle arrest and apoptosis.

-

The combination of these two scaffolds provides a strong rationale for investigating this compound as a potential anticancer agent.

Strategic Experimental Design

A robust screening strategy relies on a multi-faceted approach. We will employ a panel of cell lines and a tiered system of assays to build a comprehensive preliminary profile of the compound's activity.

Selection of Cell Lines: A Representative Panel